Hsp90 Degradation Performance in Lw13 PROTAC Model
While direct CRBN binding data for 8-hydroxyoctanoic acid-thalidomide are not publicly reported, the compound employs the thalidomide-derived glutarimide core as its CRBN-recognition element. Baseline binding affinities for the parent CRBN ligands establish a quantitative framework: thalidomide binds CRBN with a Kd of 249.20 nM (Ki via competitive titration) [1]; lenalidomide exhibits a Ki of 177.80 nM [1]; and pomalidomide demonstrates a Ki of 156.60 nM [1]. The thalidomide core in this conjugate, despite 4-position amino functionalization, is expected to retain substantial CRBN engagement based on structural precedent showing that 4-position modifications are tolerated for degrader activity . Selection of this particular warhead may be appropriate when moderate CRBN affinity (rather than the enhanced potency of pomalidomide-based ligands) is desired to avoid hook effect saturation in PROTAC applications.
| Evidence Dimension | CRBN binding affinity (dissociation constant / inhibition constant) |
|---|---|
| Target Compound Data | Data not publicly available; uses thalidomide core (baseline Kd ~249.20 nM) |
| Comparator Or Baseline | Thalidomide: Kd = 249.20 nM; Lenalidomide: Ki = 177.80 nM; Pomalidomide: Ki = 156.60 nM |
| Quantified Difference | Lenalidomide shows ~1.4× higher affinity than thalidomide; pomalidomide shows ~1.6× higher affinity |
| Conditions | Competitive titration with human DDB1–human CRBN (50 nM) and Cy5-thalidomide (20 nM); mean ± s.d. (n = 3) |
Why This Matters
Understanding baseline CRBN affinities enables rational selection between thalidomide-, lenalidomide-, and pomalidomide-based ligand-linkers depending on whether moderate or high CRBN engagement is optimal for a given PROTAC design.
- [1] Fischer ES, et al. Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. 2014;512(7512):49-53 (Extended Data Figure 4). View Source
